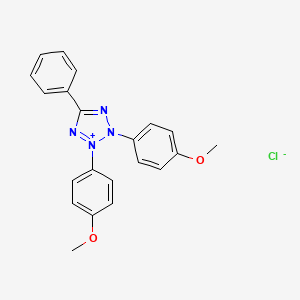
5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and potential applications in medicinal chemistry. The benzoxazine ring system is a common structural motif in various natural and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methoxy-2-nitrobenzoic acid with methylamine, followed by cyclization under acidic or basic conditions to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione
- 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
- 5-methoxy-1-methyl-2H-3,1-benzoxazine-4(1H)-one
Uniqueness
5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
CAS 编号 |
91105-97-4 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC 名称 |
5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3 |
InChI 键 |
SBDOXZYEPLBJEK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
规范 SMILES |
CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


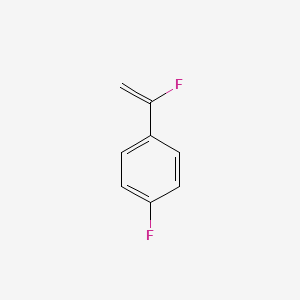


![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)


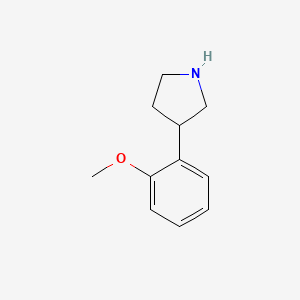
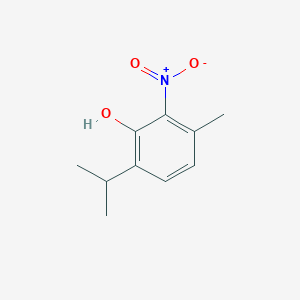
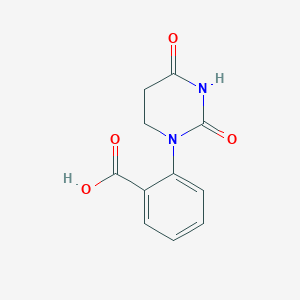
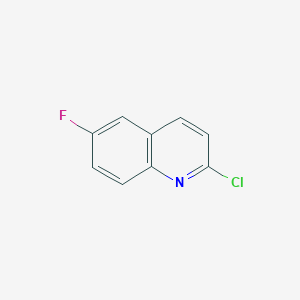

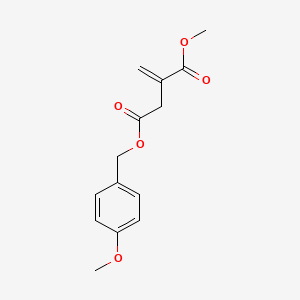
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
